2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid
Description
Properties
IUPAC Name |
2-(3-cyclopropyl-2-fluorophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-11-8(7-4-5-7)2-1-3-9(11)15-6-10(13)14/h1-3,7H,4-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGPERMDOGIVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)OCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid typically involves the reaction of 3-cyclopropyl-2-fluorophenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloro group by the phenoxide ion .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-2-fluorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Phenoxyacetic Acid Derivatives
2-(3-Fluoro-2-hydroxyphenoxy)acetic Acid
- Molecular Formula : C₈H₇FO₄
- Key Features: Contains a hydroxyl group adjacent to the fluorine atom on the phenoxy ring.
- Collision Cross-Section (CCS): Adduct m/z Predicted CCS (Ų) [M+H]⁺ 187.04012 136.2 [M-H]⁻ 185.02556 134.6 This compound exhibits polar interactions via its hydroxyl group, which may enhance solubility compared to non-hydroxylated analogs.
2-(2-(3-Chlorophenoxy)phenyl)acetic Acid
- Molecular Formula : C₁₄H₁₁ClO₃
- Key Features : Chlorine substituent instead of fluorine; biphenyl structure.
- Applications : Widely used in pharmaceutical intermediates due to chlorine’s electron-withdrawing effects, which stabilize aromatic systems.
Cyclopropyl-Containing Acetic Acids
N-Cyclopropyl-2-(3-fluorophenoxy)acetamide
- Molecular Formula: C₁₁H₁₂FNO₂
- Key Features : Acetamide group replaces the acetic acid, introducing hydrogen-bond acceptor sites.
2-[1-(3,4,5-Trifluorophenyl)cyclopropyl]acetic Acid
- Molecular Formula : C₁₁H₉F₃O₂
- Molecular Weight : 230.18
- Key Features : Three fluorine atoms on the phenyl ring, increasing lipophilicity and metabolic stability.
Benzofuran-Based Acetic Acids
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid
- Molecular Formula : C₁₉H₂₄O₃S
- Crystal Structure :
- Applications : Benzofuran derivatives are explored for antimicrobial and anti-inflammatory activities.
Substituent Effects on Physicochemical Properties
*Estimated based on analogs.
Key Research Findings
- Hydrogen Bonding: Carboxylic acid groups (e.g., in benzofuran derivatives) form strong O–H⋯O dimers, critical for crystal packing , whereas hydroxylated analogs (e.g., 2-(3-fluoro-2-hydroxyphenoxy)acetic acid) exhibit additional hydrogen-bond donor sites .
- Lipophilicity : Trifluorophenyl and cyclopropyl groups increase logP values, enhancing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
